molecular formula C9H9N3O2 B1317135 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 80240-44-4

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1317135
CAS RN: 80240-44-4
M. Wt: 191.19 g/mol
InChI Key: ZQSJFWVTTZOXQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction and DFT and HF modeling techniques . X-ray diffraction (XRD) analysis shows that the structure has crystallized in the orthorhombic space group Pna 2 1 . The planes of the triazole and benzyl rings in the molecule make dihedral angles .


Chemical Reactions Analysis

Cyclobutyl 4-methoxyphenyl ketone, a related compound, participates in various chemical reactions that highlight its reactivity. The compound’s structure allows for reactions such as the Nazarov cyclization.


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as solubility and thermal stability, are influenced by their molecular structure . The presence of substituents like the 4-methoxyphenyl group can significantly affect these properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some derivatives of "4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" have been synthesized and evaluated for their antimicrobial activities. Novel derivatives, including Schiff base and Mannich base derivatives, were synthesized through a multi-step process involving various primary amines and screened against test microorganisms. Some of these compounds displayed good to moderate antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure and NMR Analysis

Research on the methylation of derivatives of this compound has led to the structural determination of anhydro-5-aryl-1,4-dimethyl-3-hydroxy-1,2,4-triazolium hydroxides using 2D NMR techniques. This work contributes to a deeper understanding of the molecular structure and behavior of these compounds in various chemical contexts (Huber & Kane, 1990).

Synthesis and Computational Study

A study focused on the synthesis of new 1,3,4-thiadiazol derivatives, including "4-hydroxyphenyl-3H-1,2,4-triazol-3-one" derivatives, and conducted a computational study to analyze their molecular structure through X-ray diffraction and DFT methods. These derivatives were characterized by various spectroscopic techniques, offering insights into their potential applications in material science and pharmaceuticals (Ünlüer et al., 2020).

Anticancer Properties

Another significant application is the exploration of benzimidazole derivatives bearing the "4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" structure as EGFR inhibitors. Through density functional theory and molecular docking studies, these compounds have been investigated for their anti-cancer properties, indicating the potential for therapeutic applications in cancer treatment (Karayel, 2021).

Corrosion Inhibition

Additionally, the "3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole" derivative of this compound has been tested as a corrosion inhibitor on mild steel in a hydrochloric acid medium. The compound showed a high inhibition efficiency, making it a promising candidate for corrosion protection applications (Bentiss et al., 2009).

Safety And Hazards

Related compounds like 4-Methoxyphenol are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and may form combustible dust concentrations in air .

properties

IUPAC Name

4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSJFWVTTZOXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527879
Record name 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS RN

80240-44-4
Record name 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Palkó, Z Riedl, O Egyed, L Fabian… - The Journal of Organic …, 2006 - ACS Publications
2-Arylsulfanyl- and benzylsulfanylpyridinium N-arylimides (2), easily available from tetrazolo[1,5-b]pyridinium salts (1), participate in 1,3-dipolar cycloaddition with aryl isothiocyanates …
Number of citations: 22 pubs.acs.org
R Palko, O Egyed, Z Riedl, TA Rokob… - The Journal of Organic …, 2011 - ACS Publications
6-Methyl substituted 2-aryl- and 2-benzylthiopyridinium N-imides reacted with an excess of isocyanates to give N,N-disubstituted exocyclic1H-imidazo[4,5-b]pyridin-2(3H)-ones. The …
Number of citations: 7 pubs.acs.org

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